N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide
CAS No.: 1407180-81-7
Cat. No.: VC2768405
Molecular Formula: C12H14N2O4S
Molecular Weight: 282.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1407180-81-7 |
|---|---|
| Molecular Formula | C12H14N2O4S |
| Molecular Weight | 282.32 g/mol |
| IUPAC Name | N-(1-acetyl-2-oxo-3H-indol-5-yl)ethanesulfonamide |
| Standard InChI | InChI=1S/C12H14N2O4S/c1-3-19(17,18)13-10-4-5-11-9(6-10)7-12(16)14(11)8(2)15/h4-6,13H,3,7H2,1-2H3 |
| Standard InChI Key | GXGDXQDSAZGKKR-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C(=O)C |
| Canonical SMILES | CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C(=O)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide consists of an indolin-2-one core with an acetyl group at the N-1 position and an ethanesulfonamide substituent at the 5-position. The compound features multiple functional groups including an amide, a sulfonamide, and a lactam ring, contributing to its chemical reactivity and potential pharmaceutical relevance.
The structural formula can be represented as:
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InChI: InChI=1S/C12H14N2O4S/c1-3-19(17,18)13-10-4-5-11-9(6-10)7-12(16)14(11)8(2)15/h4-6,13H,3,7H2,1-2H3
Physical and Chemical Properties
The compound possesses several notable physical and chemical properties that determine its behavior in various environments. Table 1 summarizes these properties.
Table 1: Physical and Chemical Properties of N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide
The compound's high boiling point and low vapor pressure suggest it is relatively stable at room temperature and unlikely to volatilize significantly under normal conditions. Its density indicates it is denser than water, which has implications for its solubility and handling properties.
Synthesis Methods
General Synthetic Approaches
While the exact synthetic route for N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide isn't fully detailed in the available literature, information from related compounds suggests potential pathways. One approach may involve the sulfonylation of appropriately substituted indolin-2-one derivatives followed by N-acetylation.
Documented Synthesis
The compound appears in synthetic procedures documented in the literature. It has been noted as an intermediate in the synthesis of more complex molecules, including compound 17d (NEU-513): (Z)-N-(2-oxo-3-(1-((4-(piperidin-1-ylmethyl)phenyl)amino)pentylidene)indolin-5-yl)ethanesulfonamide . This suggests its utility as a building block in pharmaceutical research.
The synthetic route described partially in the available literature involves:
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Initial formation of a reactive intermediate with 1,1,1-trimethoxypentane
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Subsequent reaction to form the final compound with a yield of approximately 4.01%
Environmental Considerations
The compound contains structural features (sulfonamide group, heterocyclic ring) that suggest it would be categorized as an ionizable organic compound. Such compounds require special consideration in environmental risk assessment, as their behavior in aquatic environments is influenced by their ionization state, which varies with pH .
The environmental fate and ecotoxicological profile of N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide would need to be carefully evaluated if it were to be developed for commercial applications, particularly pharmaceutical ones. This would align with requirements under directives such as Directive 2001/83/EC relating to medicinal products for human use, which mandates environmental risk assessment for pharmaceuticals .
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